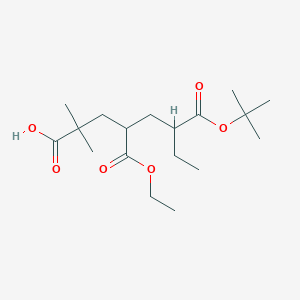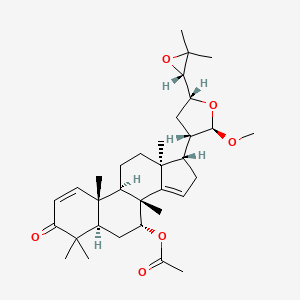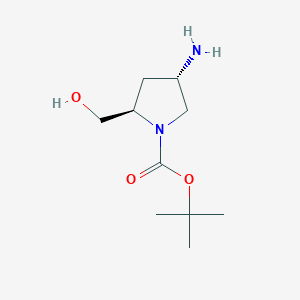
Poly(tert-butyl acrylate-co-ethyl acrylate-co-methacrylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(tert-butyl acrylate-co-ethyl acrylate-co-methacrylic acid) (PTBEM) is an amphiphilic block copolymer . It is a film-forming thermoplastic . The linear formula of PTBEM is [CH2CH [CO2C (CH3)3]3]x[CH2CH (CO2C2H5)]y[CH2C (CH3) (CO2H)]Z .
Molecular Structure Analysis
The molecular structure of PTBEM is represented by the formula [CH2CH [CO2C (CH3)3]3]x[CH2CH (CO2C2H5)]y[CH2C (CH3) (CO2H)]Z . This indicates that the copolymer is composed of tert-butyl acrylate, ethyl acrylate, and methacrylic acid units .Physical And Chemical Properties Analysis
PTBEM is a powder with a methacrylic acid content of 23wt% . It has a K-value of 34 - 40 DIN 53 726 . The transition temperature (Tg) is 75 °C . It is soluble in water and ethanol in salt form . The density is 0.4 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Poly(tert-butyl acrylate)-block-poly(2-dimethylaminoethyl methacrylate) and related copolymers synthesized via surface-initiated electrochemically mediated atom transfer radical polymerization have applications in microelectronics, nanotechnology, surface property tailoring, nanopatterning, and antifouling coatings (Chmielarz et al., 2017).
Grafting of poly(tert-butyl acrylate) to poly(ethylene-co-acrylic acid) film allows for the creation of chemically tailored surface layers with variable chemical functionalities, useful in applications requiring tailored wettability (Walters & Hirt, 2006).
Poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) demonstrates properties such as high transparency, water resistance, and mechanical flexibility, making it suitable for environmental applications like coatings, packaging, and label sensors (Shanti et al., 2017).
Langmuir−Blodgett films of poly(tert-butyl acrylate) can be converted to poly(acrylic acid) through acid-catalyzed hydrolysis, offering applications in creating layered architectures for bioadsorption studies and hydrophilic spacing layers for tethered membranes (Esker, Mengel, & Wegner, 1998).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O6/c1-8-12(15(20)24-17(3,4)5)10-13(14(19)23-9-2)11-18(6,7)16(21)22/h12-13H,8-11H2,1-7H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGUWUHNBYNRKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(CC(C)(C)C(=O)O)C(=O)OCC)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-,(1R)-(9CI)](/img/structure/B1171199.png)


